3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 3-position.
2H-Pyrazolo[3,4-b]pyridine: Isomeric form with different tautomeric structure.
Quinolinyl-pyrazoles: Similar fused ring system but with a quinoline ring instead of a pyridine ring.
Uniqueness
3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 4-position contribute to its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-6-5(8(12)13)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
LRFQQKMCPYNVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=NC2=NN1)C(=O)O |
Origin of Product |
United States |
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